molecular formula C10H12O3S B2894044 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate CAS No. 137337-73-6

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate

Cat. No.: B2894044
CAS No.: 137337-73-6
M. Wt: 212.26
InChI Key: WTSWKCRVIXHSSH-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-7-ylmethyl methanesulfonate is a chemical compound with the molecular formula C10H12O3S It is a derivative of bicyclo[420]octa-1,3,5-triene, a bicyclic structure that is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, or amines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl alcohol.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical structures.

    Material Science: The compound’s unique bicyclic structure is of interest in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications to introduce different functional groups into the bicyclic framework. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound, which lacks the methanesulfonate group.

    Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: A hydroxyl derivative of the parent compound.

    Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)silane: A silicon-containing derivative with different reactivity and applications.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. This functional group allows for a wide range of chemical transformations, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSWKCRVIXHSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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